molecular formula C3H5ClO6S2 B14491504 6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone CAS No. 63913-04-2

6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone

Cat. No.: B14491504
CAS No.: 63913-04-2
M. Wt: 236.7 g/mol
InChI Key: IORPXJPNWWLFAJ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is a chemical compound with a unique structure that includes a chloromethyl group and a dioxadithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide . This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the hazardous nature of some reagents involved, such as chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amine derivative, while oxidation can yield various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The dioxadithiane ring structure also contributes to its reactivity and stability under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-1,3,2lambda~6~,4lambda~6~-dioxadithiane-2,2,4,4-tetrone is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

63913-04-2

Molecular Formula

C3H5ClO6S2

Molecular Weight

236.7 g/mol

IUPAC Name

6-(chloromethyl)-1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide

InChI

InChI=1S/C3H5ClO6S2/c4-1-3-2-11(5,6)10-12(7,8)9-3/h3H,1-2H2

InChI Key

IORPXJPNWWLFAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)(=O)OS1(=O)=O)CCl

Origin of Product

United States

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